molecular formula C29H26ClNO4 B2945564 Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate CAS No. 1426530-29-1

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate

Cat. No.: B2945564
CAS No.: 1426530-29-1
M. Wt: 487.98
InChI Key: IINBAFXWKBIVKR-UHFFFAOYSA-N
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Description

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes benzyl, benzyloxy, chloro, and ethyl groups attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of reactions involving the chlorination and ethylation of a nicotinic acid derivative.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a benzylation reaction, where benzyl chloride is reacted with the nicotinate core in the presence of a base such as sodium hydroxide.

    Final Assembly: The final step involves the esterification of the nicotinate core with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(benzyloxy)-6-chloronicotinate: Similar structure but lacks the ethyl group.

    Benzyl 2,4-bis(benzyloxy)-5-ethylnicotinate: Similar structure but lacks the chloro group.

Uniqueness

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it an important intermediate in organic synthesis, as well as a valuable tool in biological and medicinal studies

Properties

IUPAC Name

benzyl 6-chloro-5-ethyl-2,4-bis(phenylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO4/c1-2-24-26(33-18-21-12-6-3-7-13-21)25(29(32)35-20-23-16-10-5-11-17-23)28(31-27(24)30)34-19-22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINBAFXWKBIVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1Cl)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the intermediate obtained in Step 2 (7.7 g, 21.8 mmol) in THF (80 mL), at −78° C. was added n-BuLi (21.8 mL, 54.4 mmol) dropwise, and stirred for additional 15 min. at −78° C. after the addition. Benzyl chloroformate (4.7 mL, 32.6 mmol) was then added and the resulting mixture was stirred for 10 min before the cooling bath was removed. The mixture was allowed to warm to room temperature while stirring. The reaction was quenched with a solution of NH4Cl (5 mL), diluted with ethyl ether (150 mL), washed with water (2×30 mL) and brine (30 mL). After drying with Na2SO4, the solvent was removed and the residue was chromatographed (silica gel, ethylacetate in hexanes, 0-5%) to provide product as white crystalline material (6.9 g, yield: 65%).
Name
intermediate
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
65%

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